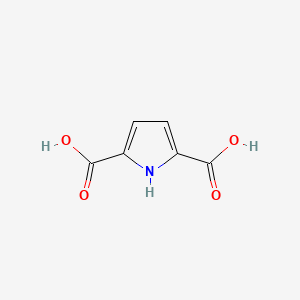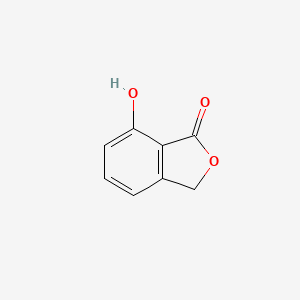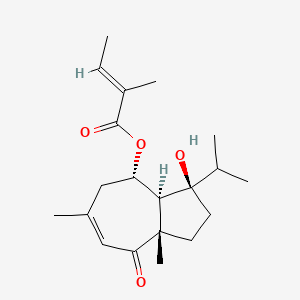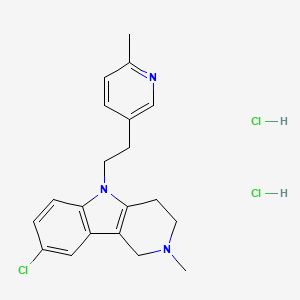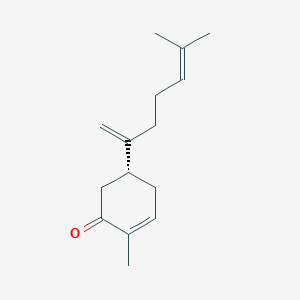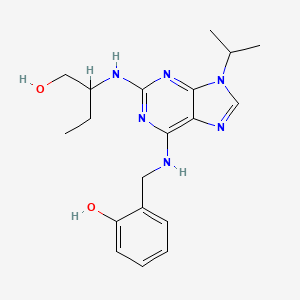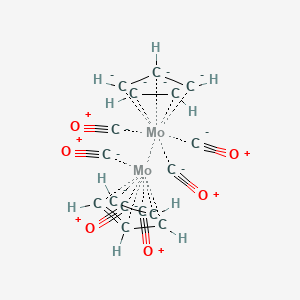
Hexacarbonylbis(eta5-cyclopenta-2,4-dien-1-yl)dimolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[tricarbonyl(eta(5)-cyclopentadienyl)molybdenum](Mo--Mo) is a molybdenum coordination entity and a metal carbonyl.
Scientific Research Applications
Catalytic Activity in Olefin Epoxidation
Hexacarbonylbis(eta5-cyclopenta-2,4-dien-1-yl)dimolybdenum and related molybdenum complexes demonstrate significant catalytic activity in olefin epoxidation processes. Research by Zhao et al. (2007) on ansa-bridged eta5-cyclopentadienyl molybdenum and tungsten tricarbonyl complexes has shown high catalytic activity in the epoxidation of cyclooctene, approaching the activities observed for some of the most reactive complexes in this category. The stability and low ring strain of these systems enhance their catalytic performance under oxidative conditions, making them suitable for various industrial applications, including the synthesis of epoxides from alkenes (Zhao, Jain, Herdtweck, & Kühn, 2007).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound and related complexes are crucial for understanding their chemical behavior and potential applications. Kajita et al. (2009) have reported on the synthesis of a novel dimolybdenum complex that features a unique benzene-ring-bridged structure with a cis-mu-eta2(1,2):eta2(4,5) binding mode. This research provides valuable insights into the complexation behavior of molybdenum with aromatic systems and opens new avenues for the design of metal-organic frameworks and catalytic systems (Kajita, Ogawa, Matsumoto, & Masuda, 2009).
Ligand Influence on Metal-Metal Bonded Heterometallic Clusters
The bonding behavior of functional cyclopentadienyl ligands and their boron-containing analogues in heterometallic complexes and clusters, including those with molybdenum, has been compared. Croizat et al. (2006) explored the reactivity of isolobal molybdenum carbonylmetalates with palladium and platinum complexes, revealing the influence of pi-bonded ligands on the structures and coordination modes in the resulting metal-metal bonded heterometallic clusters. This research is fundamental for developing new materials with tailored magnetic, electronic, and catalytic properties (Croizat, Auvray, Braunstein, & Welter, 2006).
properties
Molecular Formula |
C16H10Mo2O6-6 |
|---|---|
Molecular Weight |
490.1 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;cyclopentane;molybdenum |
InChI |
InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;;/q-5;-1;;;;;;;; |
InChI Key |
VFJAVOVTWTYVAX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Mo].[Mo] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
